An In-Depth Technical Guide to 1,3-Bis(methylthio)propane: Structure, Properties, and Synthetic Applications
An In-Depth Technical Guide to 1,3-Bis(methylthio)propane: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(methylthio)propane, also known as 2,6-Dithiaheptane, is a simple yet versatile organosulfur compound. While not a household name, this thioether plays a crucial role in modern organic synthesis, primarily as a key building block for the formation of 1,3-dithianes. These cyclic thioacetals are renowned for their application in "umpolung" or polarity reversal chemistry, a powerful strategy that unlocks synthetic pathways to complex molecules, including numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,3-bis(methylthio)propane, with a particular focus on its application in the synthesis of medicinally relevant compounds.
Core Chemical Identity and Physicochemical Properties
1,3-Bis(methylthio)propane is a colorless to light yellow liquid with a characteristic sulfurous odor. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂S₂ | |
| Molecular Weight | 136.28 g/mol | |
| CAS Number | 24949-35-7 | |
| IUPAC Name | 1,3-bis(methylsulfanyl)propane | |
| Synonyms | 2,6-Dithiaheptane | |
| Density | 1.011 g/cm³ at 25 °C | |
| Boiling Point | 88-90 °C at 12 mmHg | |
| Refractive Index | 1.519 at 20 °C |
Molecular Structure
The structure of 1,3-bis(methylthio)propane consists of a central three-carbon propane chain flanked by two methylthio (-SCH₃) groups. The flexibility of the propane backbone allows for various conformations in solution.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 1,3-bis(methylthio)propane is essential for reaction monitoring and quality control.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra of 1,3-bis(methylthio)propane are relatively simple and consistent with its symmetric structure.
¹H NMR (CDCl₃):
-
δ ~2.55 ppm (t, 4H, J ≈ 7.2 Hz): The two equivalent methylene groups (CH₂) adjacent to the sulfur atoms appear as a triplet.
-
δ ~2.10 ppm (s, 6H): The two equivalent methyl groups (CH₃) appear as a sharp singlet.
-
δ ~1.85 ppm (quint, 2H, J ≈ 7.2 Hz): The central methylene group (CH₂) of the propane chain appears as a quintet due to coupling with the adjacent methylene protons.
¹³C NMR (CDCl₃):
-
δ ~34.5 ppm: Chemical shift of the two equivalent methylene carbons bonded to sulfur.
-
δ ~29.5 ppm: Chemical shift of the central methylene carbon.
-
δ ~15.5 ppm: Chemical shift of the two equivalent methyl carbons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,3-bis(methylthio)propane reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 136. Key fragment ions arise from the cleavage of C-S and C-C bonds. Common fragments include the loss of a methyl group ([M-15]⁺), a thiomethyl group ([M-47]⁺), and fragments corresponding to the propylthio moiety.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-bis(methylthio)propane is characterized by the following key absorption bands:
-
2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.
-
1450-1430 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
-
~1380 cm⁻¹: C-H bending (umbrella) vibration of the methyl groups.
-
~700-600 cm⁻¹: C-S stretching vibrations.
Synthesis of 1,3-Bis(methylthio)propane
The most common and straightforward synthesis of 1,3-bis(methylthio)propane involves the double S-alkylation of 1,3-propanedithiol.[1]
Detailed Experimental Protocol: Synthesis from 1,3-Propanedithiol
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
1,3-Propanedithiol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Methyl iodide (CH₃I) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully add sodium hydride in portions to the stirred DMF.
-
Slowly add a solution of 1,3-propanedithiol in anhydrous DMF via the dropping funnel to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Slowly add methyl iodide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1,3-bis(methylthio)propane as a colorless liquid.
Causality behind Experimental Choices:
-
Anhydrous conditions and inert atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. The use of anhydrous solvents and a nitrogen atmosphere prevents the quenching of the base and side reactions.
-
Use of a strong base: A strong base like sodium hydride is required to fully deprotonate both thiol groups of 1,3-propanedithiol, forming the more nucleophilic dithiolate.
-
Controlled addition at low temperature: The reaction of sodium hydride with the dithiol and the subsequent alkylation with methyl iodide are exothermic. Slow addition at 0 °C helps to control the reaction temperature and prevent side reactions.
-
Aqueous workup: The workup procedure is designed to quench any unreacted base and remove the inorganic byproducts and the DMF solvent.
Reactivity and "Umpolung" Chemistry
The primary synthetic utility of 1,3-bis(methylthio)propane lies in its role as a precursor to 1,3-dithianes, which are key reagents in "umpolung" chemistry. This concept, pioneered by E.J. Corey and Dieter Seebach, involves the reversal of the normal polarity of a functional group.[2]
In a typical carbonyl compound, the carbonyl carbon is electrophilic. By converting an aldehyde into a 1,3-dithiane using 1,3-propanedithiol (often generated in situ or used directly), the C-2 proton of the dithiane becomes acidic (pKa ≈ 31).[2] Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic carbanion at this position, effectively transforming the original electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.
This nucleophilic dithiane anion can then react with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane, often using reagents like mercury(II) chloride or N-chlorosuccinimide (NCS), regenerates the carbonyl group, yielding a ketone.
Applications in Drug Development and Synthesis
The power of dithiane-based umpolung chemistry has been harnessed in the total synthesis of numerous complex natural products and active pharmaceutical ingredients.
HIV Protease Inhibitors
The synthesis of several HIV protease inhibitors has utilized 1,3-dithiane chemistry to construct key stereocenters and carbon skeletons. For example, in the synthesis of Nelfinavir, a 1,3-dithiane anion was used as an acyl anion equivalent to react with a chiral amide, establishing a crucial carbon-carbon bond in the molecule's backbone.[3] Similarly, the principles of the Corey-Seebach reaction have been applied in synthetic approaches towards other protease inhibitors like Saquinavir and Tipranavir.[3][4]
Anticancer Agents: Epothilones
The epothilones are a class of potent anticancer agents that function as microtubule stabilizers. The total synthesis of these complex macrolides has been a significant challenge for synthetic chemists. Several successful syntheses have employed dithiane chemistry to introduce key fragments and build the carbon framework. For instance, in some synthetic routes to Epothilone A and B, a lithiated dithiane serves as a nucleophile to couple with an electrophilic fragment, demonstrating the utility of this methodology in constructing complex natural products with important therapeutic applications.[5]
Safety and Handling
1,3-Bis(methylthio)propane, like many organosulfur compounds, has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3-Bis(methylthio)propane is a valuable reagent in organic synthesis, primarily serving as a precursor for the formation of 1,3-dithianes. The ability of these dithianes to undergo umpolung reactivity through the Corey-Seebach reaction provides a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide array of complex molecules. Its application in the synthesis of important therapeutic agents, such as HIV protease inhibitors and anticancer drugs, underscores its significance in the field of drug discovery and development. A thorough understanding of its chemical properties, synthesis, and reactivity is therefore essential for researchers and scientists working at the forefront of organic and medicinal chemistry.
References
-
Nicolaou, K. C., Winssinger, N., Pastor, J., Ninkovic, S., Sarabia, F., He, Y., ... & Hamel, E. (1997). Synthesis of epothilones A and B in solid and solution phase. Nature, 387(6630), 268-272. [Link]
-
NIST Chemistry WebBook. (n.d.). Propane, 1,3-bis(methylthio)-. Retrieved from [Link]
-
Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2004(15), 2359-2389. [Link]
-
S. F. Martin, et al. (2008). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4348-4351. [Link]
-
NIST Chemistry WebBook. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 1,3-propanedithiol. Retrieved from [Link]
-
doc brown's advanced organic chemistry revision notes. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(phenylthio)propane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Propanedithiol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]
-
MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents. (n.d.). US20030199668A1 - Process for preparing a thiol compound.
-
ResearchGate. (n.d.). Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. Retrieved from [Link]
-
CHIMIA. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors. Retrieved from [Link]
-
PubMed. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Retrieved from [Link]
-
MDPI. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]
-
CIB (CSIC). (n.d.). Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Synthesis of Epothilone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Total Synthesis of Epothilones B and D: Stannane Equivalents for β-Keto Ester Dianions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]
-
Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]
-
YouTube. (2020, November 9). Prostaglandin Biosynthesis - Acetate Pathway: 6. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Retrieved from [Link]
- Google Patents. (n.d.). US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide.
-
Heterocycles. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
OpenStax. (n.d.). 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6191321B1 - Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate.
-
Organic Syntheses. (2024). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Retrieved from [Link]##
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(methylthio)propane, also known as 2,6-Dithiaheptane, is a simple yet versatile organosulfur compound. While not a household name, this thioether plays a crucial role in modern organic synthesis, primarily as a key building block for the formation of 1,3-dithianes. These cyclic thioacetals are renowned for their application in "umpolung" or polarity reversal chemistry, a powerful strategy that unlocks synthetic pathways to complex molecules, including numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,3-bis(methylthio)propane, with a particular focus on its application in the synthesis of medicinally relevant compounds.
Core Chemical Identity and Physicochemical Properties
1,3-Bis(methylthio)propane is a colorless to light yellow liquid with a characteristic sulfurous odor. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂S₂ | [6][7] |
| Molecular Weight | 136.28 g/mol | [6][7] |
| CAS Number | 24949-35-7 | [6][7] |
| IUPAC Name | 1,3-bis(methylsulfanyl)propane | [6][7] |
| Synonyms | 2,6-Dithiaheptane | [6][7] |
| Density | 1.011 g/cm³ at 25 °C | [8] |
| Boiling Point | 88-90 °C at 12 mmHg | [8] |
| Refractive Index | 1.519 at 20 °C | [8] |
Molecular Structure
The structure of 1,3-bis(methylthio)propane consists of a central three-carbon propane chain flanked by two methylthio (-SCH₃) groups. The flexibility of the propane backbone allows for various conformations in solution.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 1,3-bis(methylthio)propane is essential for reaction monitoring and quality control.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra of 1,3-bis(methylthio)propane are relatively simple and consistent with its symmetric structure.
¹H NMR (CDCl₃):
-
δ ~2.55 ppm (t, 4H, J ≈ 7.2 Hz): The two equivalent methylene groups (CH₂) adjacent to the sulfur atoms appear as a triplet.[9]
-
δ ~2.10 ppm (s, 6H): The two equivalent methyl groups (CH₃) appear as a sharp singlet.[9]
-
δ ~1.85 ppm (quint, 2H, J ≈ 7.2 Hz): The central methylene group (CH₂) of the propane chain appears as a quintet due to coupling with the adjacent methylene protons.[9]
¹³C NMR (CDCl₃):
-
δ ~34.5 ppm: Chemical shift of the two equivalent methylene carbons bonded to sulfur.[10][11]
-
δ ~29.5 ppm: Chemical shift of the central methylene carbon.[10][11]
-
δ ~15.5 ppm: Chemical shift of the two equivalent methyl carbons.[10][11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,3-bis(methylthio)propane reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 136. Key fragment ions arise from the cleavage of C-S and C-C bonds. Common fragments include the loss of a methyl group ([M-15]⁺), a thiomethyl group ([M-47]⁺), and fragments corresponding to the propylthio moiety.[12]
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-bis(methylthio)propane is characterized by the following key absorption bands:
-
2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.
-
1450-1430 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
-
~1380 cm⁻¹: C-H bending (umbrella) vibration of the methyl groups.
-
~700-600 cm⁻¹: C-S stretching vibrations.
Synthesis of 1,3-Bis(methylthio)propane
The most common and straightforward synthesis of 1,3-bis(methylthio)propane involves the double S-alkylation of 1,3-propanedithiol.[1]
Detailed Experimental Protocol: Synthesis from 1,3-Propanedithiol
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
1,3-Propanedithiol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Methyl iodide (CH₃I) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully add sodium hydride in portions to the stirred DMF.
-
Slowly add a solution of 1,3-propanedithiol in anhydrous DMF via the dropping funnel to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Slowly add methyl iodide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1,3-bis(methylthio)propane as a colorless liquid.
Causality behind Experimental Choices:
-
Anhydrous conditions and inert atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. The use of anhydrous solvents and a nitrogen atmosphere prevents the quenching of the base and side reactions.
-
Use of a strong base: A strong base like sodium hydride is required to fully deprotonate both thiol groups of 1,3-propanedithiol, forming the more nucleophilic dithiolate.
-
Controlled addition at low temperature: The reaction of sodium hydride with the dithiol and the subsequent alkylation with methyl iodide are exothermic. Slow addition at 0 °C helps to control the reaction temperature and prevent side reactions.
-
Aqueous workup: The workup procedure is designed to quench any unreacted base and remove the inorganic byproducts and the DMF solvent.
Reactivity and "Umpolung" Chemistry
The primary synthetic utility of 1,3-bis(methylthio)propane lies in its role as a precursor to 1,3-dithianes, which are key reagents in "umpolung" chemistry. This concept, pioneered by E.J. Corey and Dieter Seebach, involves the reversal of the normal polarity of a functional group.[2]
In a typical carbonyl compound, the carbonyl carbon is electrophilic. By converting an aldehyde into a 1,3-dithiane using 1,3-propanedithiol (often generated in situ or used directly), the C-2 proton of the dithiane becomes acidic (pKa ≈ 31).[2] Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic carbanion at this position, effectively transforming the original electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.
This nucleophilic dithiane anion can then react with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane, often using reagents like mercury(II) chloride or N-chlorosuccinimide (NCS), regenerates the carbonyl group, yielding a ketone.
Applications in Drug Development and Synthesis
The power of dithiane-based umpolung chemistry has been harnessed in the total synthesis of numerous complex natural products and active pharmaceutical ingredients.
HIV Protease Inhibitors
The synthesis of several HIV protease inhibitors has utilized 1,3-dithiane chemistry to construct key stereocenters and carbon skeletons. For example, in the synthesis of Nelfinavir, a 1,3-dithiane anion was used as an acyl anion equivalent to react with a chiral amide, establishing a crucial carbon-carbon bond in the molecule's backbone.[3] Similarly, the principles of the Corey-Seebach reaction have been applied in synthetic approaches towards other protease inhibitors like Saquinavir and Tipranavir.[3][4]
Anticancer Agents: Epothilones
The epothilones are a class of potent anticancer agents that function as microtubule stabilizers. The total synthesis of these complex macrolides has been a significant challenge for synthetic chemists. Several successful syntheses have employed dithiane chemistry to introduce key fragments and build the carbon framework. For instance, in some synthetic routes to Epothilone A and B, a lithiated dithiane serves as a nucleophile to couple with an electrophilic fragment, demonstrating the utility of this methodology in constructing complex natural products with important therapeutic applications.[5]
Safety and Handling
1,3-Bis(methylthio)propane, like many organosulfur compounds, has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3-Bis(methylthio)propane is a valuable reagent in organic synthesis, primarily serving as a precursor for the formation of 1,3-dithianes. The ability of these dithianes to undergo umpolung reactivity through the Corey-Seebach reaction provides a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide array of complex molecules. Its application in the synthesis of important therapeutic agents, such as HIV protease inhibitors and anticancer drugs, underscores its significance in the field of drug discovery and development. A thorough understanding of its chemical properties, synthesis, and reactivity is therefore essential for researchers and scientists working at the forefront of organic and medicinal chemistry.
References
-
Nicolaou, K. C., Winssinger, N., Pastor, J., Ninkovic, S., Sarabia, F., He, Y., ... & Hamel, E. (1997). Synthesis of epothilones A and B in solid and solution phase. Nature, 387(6630), 268-272. [Link]
-
NIST Chemistry WebBook. (n.d.). Propane, 1,3-bis(methylthio)-. Retrieved from [Link]
-
Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2004(15), 2359-2389. [Link]
-
S. F. Martin, et al. (2008). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4348-4351. [Link]
-
NIST Chemistry WebBook. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 1,3-propanedithiol. Retrieved from [Link]
-
doc brown's advanced organic chemistry revision notes. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(phenylthio)propane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Propanedithiol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]
-
MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Retrieved from
-
Google Patents. (n.d.). US20030199668A1 - Process for preparing a thiol compound. Retrieved from
-
ResearchGate. (n.d.). Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Propane, 1,3-bis(methylthio)-. Retrieved from [Link]
-
CHIMIA. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors. Retrieved from [Link]
-
doc brown's advanced organic chemistry revision notes. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
PubMed. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Retrieved from [Link]
-
MDPI. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Propane, 1,3-bis(methylthio)-. Retrieved from [Link]
-
CIB (CSIC). (n.d.). Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Synthesis of Epothilone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Total Synthesis of Epothilones B and D: Stannane Equivalents for β-Keto Ester Dianions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]
-
Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]
-
YouTube. (2020, November 9). Prostaglandin Biosynthesis - Acetate Pathway: 6. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Retrieved from [Link]
-
Google Patents. (n.d.). US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide. Retrieved from
-
Heterocycles. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
OpenStax. (n.d.). 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US6191321B1 - Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate. Retrieved from
-
Organic Syntheses. (2024). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Retrieved from [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) 1H NMR [m.chemicalbook.com]
- 5. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) IR Spectrum [chemicalbook.com]
- 6. 1,3-Bis-(methylthio)-2-methoxypropane [webbook.nist.gov]
- 7. propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Propanedithiol | C3H8S2 | CID 8013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]
